Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate
Description
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate is a chemical compound that features a benzoate ester linked to a methyl-imidazole moiety
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 3-(4-methylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-14(8-13-9)11-5-3-4-10(6-11)12(15)16-2/h3-8H,1-2H3 |
InChI Key |
XADHIERRCYKPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate typically involves the reaction of 3-(4-methyl-imidazol-1-yl)-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: 3-(4-methyl-imidazol-1-yl)-benzoic acid.
Reduction: 3-(4-methyl-imidazol-1-yl)-benzyl alcohol.
Substitution: Halogenated derivatives of the imidazole ring.
Scientific Research Applications
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate enzyme activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Used as a pharmaceutical intermediate.
3-Amino-4-methylbenzoic acid: Another benzoate derivative with different functional groups.
Uniqueness
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate is unique due to its ester linkage and the presence of the imidazole ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
